![molecular formula C10H5F3O3S B1456702 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid CAS No. 885279-13-0](/img/structure/B1456702.png)
5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid
Overview
Description
5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H5F3O3S . It has a molecular weight of 262.21 . The compound is light brown in color and is available in solid form .
Synthesis Analysis
The synthesis of thiophene derivatives like 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the interaction of sulfur with various substrates to form the thiophene ring .Molecular Structure Analysis
The InChI code for 5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid is 1S/C10H5F3O3S/c11-10(12,13)16-6-1-2-7-5(3-6)4-8(17-7)9(14)15/h1-4H,(H,14,15) . This indicates the presence of a benzothiophene ring with a trifluoromethoxy group at the 5-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid is a light brown solid . It has a molecular weight of 262.21 and a molecular formula of C10H5F3O3S .Scientific Research Applications
Synthesis and Derivative Formation
5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid has been utilized in the synthesis of various compounds. For instance, it serves as a precursor for the formation of acid amides and esters through ring closure reactions (Sauter & Dzerovicz, 1970). The compound also plays a role in producing anti-inflammatory agents by undergoing conversion and reaction with various amines (Radwan, Shehab, & El-Shenawy, 2009).
Organic Acid Complexes and Luminescence
This acid is instrumental in forming non-covalent complexes with bases, contributing to the synthesis of organic acids that exhibit strong photoluminescence (Osterod et al., 2001). These complexes have potential applications in materials science, particularly in the development of luminescent materials.
Spectroscopy and Analysis
In the field of spectroscopy, derivatives of benzo[b]thiophene-2-carboxylic acid are analyzed for their electronic properties. The spectroscopic study of these derivatives provides insights into their electronic interactions and structural characteristics (Castle, Mooney, & Plevey, 1968).
Environmental Applications
Research on benzo[b]thiophene-2-carboxylic acid derivatives extends to environmental applications, such as luminescent sensory materials for detecting environmental contaminants (Zhao et al., 2017). These compounds' sensitivity to various environmental pollutants highlights their potential in environmental monitoring and protection.
Photophysical Studies
Studies on the photophysical properties of benzo[b]thiophene-2-carboxylic acid derivatives reveal their interactions with nanoparticles and their potential in nanotechnology and material science. These studies focus on understanding the nature of electronic states and interactions in different media (Mandal et al., 2007).
properties
IUPAC Name |
5-(trifluoromethoxy)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O3S/c11-10(12,13)16-6-1-2-7-5(3-6)4-8(17-7)9(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKONKDCQIVYHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723001 | |
Record name | 5-(Trifluoromethoxy)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid | |
CAS RN |
885279-13-0 | |
Record name | 5-(Trifluoromethoxy)benzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethoxy)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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